molecular formula C25H24N4O2S2 B2750198 2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide CAS No. 954661-59-7

2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B2750198
CAS No.: 954661-59-7
M. Wt: 476.61
InChI Key: AXHTVMKTJLLJMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex acetamide derivative featuring a pyridazine core linked to a 4-methyl-1,3-thiazole moiety substituted with a 4-methoxyphenyl group. The sulfanyl bridge connects the pyridazine ring to the acetamide backbone, which is further modified with a 4-methylbenzyl group. Such hybrid heterocyclic systems are often designed to optimize interactions with biological targets, particularly in oncology and inflammation-related pathways . The presence of electron-donating groups (e.g., methoxy and methyl) may enhance solubility and metabolic stability, while the thiazole and pyridazine rings contribute to π-π stacking and hydrogen-bonding interactions .

Properties

IUPAC Name

2-[6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O2S2/c1-16-4-6-18(7-5-16)14-26-22(30)15-32-23-13-12-21(28-29-23)24-17(2)27-25(33-24)19-8-10-20(31-3)11-9-19/h4-13H,14-15H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXHTVMKTJLLJMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide (CAS Number: 954588-74-0) is a novel thiazole-based derivative that has garnered attention due to its potential biological activities, particularly in cancer treatment. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • A thiazole moiety, which is known for its diverse biological activities.
  • A pyridazine ring, contributing to its pharmacological profile.
  • An acetanilide group that enhances its lipophilicity and bioavailability.

Cytotoxicity

Recent studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • In vitro assays demonstrated cytotoxicity against HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines, with IC50 values indicating effective inhibition of cell proliferation. The IC50 for MDA-MB-231 was reported at approximately 1.4 µM , showcasing its potency compared to standard treatments like sorafenib, which has an IC50 of 5.2 µM .

The biological activity of this compound is believed to stem from its ability to inhibit key signaling pathways involved in cancer cell survival and proliferation:

  • It has been identified as a potential inhibitor of the VEGFR2 kinase, crucial for angiogenesis in tumors. At a concentration of 20 µM , it exhibited a 5.72% inhibition rate against VEGFR2 .

Structure-Activity Relationship (SAR)

The structure of the compound plays a vital role in its biological activity:

  • Substituents on the thiazole and pyridazine rings significantly influence cytotoxicity. For instance, the presence of electron-donating groups on the phenyl ring enhances activity by improving interactions with biological targets .

Comparative Analysis of Similar Compounds

A comparative analysis with other thiazole derivatives reveals varying degrees of cytotoxicity and selectivity:

Compound NameCell Line TestedIC50 (µM)Notable Features
Compound AMDA-MB-2311.4High selectivity
Compound BHepG222.6Moderate activity
Compound CA549<10Strong anti-cancer properties

Case Studies

  • Study on Anticancer Activity : A recent study highlighted the effectiveness of thiazole derivatives in targeting multi-drug resistant cancer cells. The compound demonstrated enhanced efficacy in spheroid models, which better mimic tumor microenvironments .
  • Neuroprotective Studies : Some derivatives related to this compound have shown promise in neuroprotection models, indicating potential applications beyond oncology .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including the compound . Thiazole and pyridazine moieties are known to exhibit cytotoxic effects against various cancer cell lines. The presence of the methoxyphenyl group enhances these effects, possibly by influencing the compound's interaction with cellular targets involved in cancer progression .

Anti-inflammatory Effects

Compounds containing thiazole structures have been reported to possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes, making this compound a candidate for further investigation in inflammatory disease models .

Anticonvulsant Activity

Research has shown that thiazole-based compounds can exhibit anticonvulsant properties. The structural features of 2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide may contribute to its efficacy in preventing seizures, as seen in various animal models .

Synthetic Methodologies

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiazole Ring : This is achieved through the reaction of thioamide with α-haloketone under acidic conditions.
  • Introduction of the Pyridazine Moiety : Cyclization reactions involving hydrazine derivatives and diketones are used to incorporate the pyridazine ring.
  • Final Coupling : The thiazole-pyridazine intermediate is coupled with 4-methylphenyl acetamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in a basic medium.

Study on Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives similar to this compound showed significant cytotoxicity against breast and lung cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Evaluation of Anti-inflammatory Properties

Another research article focused on evaluating the anti-inflammatory effects of thiazole derivatives. The compound exhibited a dose-dependent reduction in inflammation markers in vitro, suggesting potential for development as an anti-inflammatory agent .

Anticonvulsant Activity Assessment

In a published study assessing anticonvulsant activity, compounds structurally related to this compound were tested in seizure models. Results indicated significant efficacy compared to standard anticonvulsants like sodium valproate.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural uniqueness lies in its pyridazine-thiazole-acetamide framework. Below is a comparative analysis with key analogs:

Core Heterocyclic Systems

  • Pyridazine-Thiazole vs. Triazole-Pyridine (): The target’s pyridazine-thiazole core may offer distinct electronic and steric properties compared to triazole-pyridine systems. Pyridazine’s electron-deficient nature could enhance binding to kinases or enzymes requiring planar aromatic interactions, whereas triazoles (e.g., in ) are more rigid and may favor hydrogen bonding .
  • Thiazole vs.

Substituent Effects

  • 4-Methoxyphenyl vs. 4-Fluorophenyl (): Methoxy groups improve lipophilicity and membrane permeability, while fluorine enhances metabolic stability and electronegativity. Fluorophenyl-substituted analogs () may exhibit longer half-lives but reduced solubility .
  • Allyl vs.

Q & A

Q. What are the recommended synthetic routes for this compound, and what catalysts or reagents are critical for its preparation?

The compound can be synthesized via multi-step condensation reactions. A common approach involves refluxing equimolar concentrations of substituted heterocyclic precursors (e.g., thiazole and pyridazine derivatives) with sulfanyl-acetamide intermediates. Pyridine and zeolite (Y-H) catalysts are critical for facilitating cyclization and improving reaction efficiency. Post-reaction purification via recrystallization (ethanol) ensures product integrity .

Q. How can researchers verify the structural integrity and purity of the synthesized compound?

Characterization should include:

  • NMR spectroscopy (1H/13C) to confirm substituent positions and bonding.
  • HPLC-MS for purity assessment (≥95% recommended for biological studies).
  • Elemental analysis to validate molecular formula.
    Recrystallization protocols (e.g., using ethanol or methylene chloride) are essential to remove unreacted intermediates .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

Initial screens should focus on:

  • Antiproliferative activity (e.g., MTT assays against cancer cell lines).
  • Enzyme inhibition studies (kinase or protease targets, depending on structural motifs).
  • Solubility and stability tests in physiological buffers to assess drug-likeness.
    Dose-response curves and IC50 calculations are critical for prioritizing further optimization .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions and predict byproduct formation?

Advanced reaction design tools (e.g., ICReDD’s quantum chemical calculations) enable:

  • Reaction path searches to identify energy barriers and intermediates.
  • Machine learning to correlate experimental variables (catalyst loading, temperature) with yield.
  • Byproduct prediction using transition-state modeling to minimize side reactions.
    This reduces trial-and-error experimentation and accelerates process development .

Q. How to resolve contradictions in biological activity data across different assay systems?

Discrepancies may arise from assay-specific conditions (e.g., cell line variability, buffer pH). Mitigation strategies include:

  • Orthogonal assays (e.g., SPR for binding affinity vs. cellular activity).
  • Metabolite profiling to assess stability under assay conditions.
  • Structural analogs to isolate pharmacophore contributions.
    Cross-validation with published analogs (e.g., trifluoromethyl-containing derivatives) clarifies structure-activity relationships .

Q. What strategies enhance the compound’s metabolic stability without compromising potency?

  • Isosteric replacements : Substitute labile groups (e.g., methylthio with sulfone or phosphonate moieties).
  • Prodrug design : Mask polar functionalities (e.g., acetamide) with enzymatically cleavable groups.
  • Crystallography-guided optimization : Resolve binding interactions to retain target engagement while improving pharmacokinetics .

Q. How to design derivatives for probing structure-activity relationships (SAR) in complex biological systems?

  • Fragment-based libraries : Synthesize analogs with systematic substitutions (e.g., methoxy → ethoxy, methyl → halogen).
  • Click chemistry : Introduce bioorthogonal handles (e.g., alkyne tags) for target identification.
  • 3D-QSAR modeling : Map electrostatic and steric fields to predict activity cliffs .

Methodological Considerations

  • Controlled experiments : Use deuterated solvents for NMR to avoid signal overlap in aromatic regions .
  • Catalyst screening : Test alternative catalysts (e.g., H-Y zeolite vs. acidic resins) to optimize regioselectivity in heterocycle formation .
  • Data reproducibility : Validate biological assays with positive controls (e.g., staurosporine for kinase inhibition) and replicate experiments across labs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.